Benzo[c]isothiazol-3-amine is an organic compound characterized by its unique bicyclic structure, which includes a benzene ring fused to an isothiazole moiety. The compound has the molecular formula C7H6N2S and features a nitrogen atom in the isothiazole ring, contributing to its chemical reactivity and biological properties. This compound is part of a broader class of isothiazoles, which are known for their diverse applications in medicinal chemistry and material science.
These reactions are crucial for synthesizing derivatives with potential biological activities.
Benzo[c]isothiazol-3-amine exhibits notable biological properties, particularly in the realm of pharmacology:
The synthesis of benzo[c]isothiazol-3-amine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound and its derivatives.
Benzo[c]isothiazol-3-amine finds applications across various fields:
Studies on benzo[c]isothiazol-3-amine interactions reveal insights into its mechanism of action:
Benzo[c]isothiazol-3-amine shares structural similarities with several other compounds, each possessing unique properties:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Benzisothiazolinone | Isothiazolinone | Antimicrobial | Widely used as a preservative |
| Benzothiazole | Benzothiazole | Antifungal | Known for diverse medicinal properties |
| 2-Aminobenzothiazole | Amino Isothiazole | Anticancer | Exhibits potent cytotoxicity |
Benzo[c]isothiazol-3-amine's uniqueness lies in its specific structural arrangement and the presence of an amine group, which enhances its reactivity and biological profile compared to these similar compounds.
The construction of benzo[c]isothiazol-3-amine can be achieved through several distinct synthetic strategies, each offering unique advantages in terms of substrate scope, reaction conditions, and overall efficiency. The four primary methodological approaches encompass nucleophilic aromatic substitution reactions, cyclocondensation processes involving ortho-substituted anilines, oxidative cyclization strategies, and post-functionalization techniques applied to preformed benzisothiazole scaffolds.
Nucleophilic aromatic substitution represents one of the most versatile and widely employed methodologies for the synthesis of benzo[c]isothiazol-3-amine derivatives [1] [2]. This approach capitalizes on the electrophilic nature of electron-deficient aromatic systems to facilitate the displacement of suitable leaving groups by nucleophilic species. The mechanism typically proceeds through the formation of a negatively charged Meisenheimer complex intermediate, which subsequently eliminates the leaving group to afford the desired product [3] [4].
The most effective nucleophilic aromatic substitution approach involves the reaction of 2-fluorobenzonitrile derivatives with sodium sulfide under carefully controlled conditions [1]. In this transformation, sodium sulfide acts as a nucleophile that attacks the electron-deficient aromatic ring, leading to the displacement of the fluoride ion. The reaction typically requires temperatures between 80-100°C in dimethylformamide solvent over a period of 4-6 hours, yielding products in 85-92% efficiency with high regioselectivity [1].
An alternative nucleophilic substitution pathway utilizes 3-chlorobenzisothiazole derivatives as starting materials, which can be readily converted to the corresponding 3-amino compounds through treatment with primary or secondary amines [5]. This method demonstrates excellent compatibility with a wide range of amine nucleophiles, including aliphatic and aromatic amines, cyclic amines, and sterically hindered amine derivatives. The reaction conditions typically involve refluxing the chloro compound with the desired amine in ethanol or chloroform for 8-12 hours, providing yields in the range of 68-89% [5].
The aryne-based route represents a more specialized nucleophilic substitution approach that has gained attention for its ability to construct benzisothiazole rings in a single synthetic operation [6]. This methodology involves the reaction of benzyne precursors with dichlorothiadiazole derivatives under cryogenic conditions. The reaction is typically conducted in tetrahydrofuran at temperatures ranging from −78°C to room temperature over 12 hours, yielding products in 45-78% efficiency. While the yields are moderate, this approach offers the advantage of direct ring formation without requiring pre-functionalized starting materials [6].
The metal amide approach provides another effective nucleophilic substitution strategy for accessing benzo[c]isothiazol-3-amine derivatives [5]. This method involves the reaction of 2,2'-dithiobenzonitrile with metal amides derived from secondary amines, followed by an oxidation step to complete the cyclization process. The reaction is typically conducted under inert atmospheric conditions, providing products in 70-85% yield with excellent functional group tolerance [7].
Table 1: Nucleophilic Aromatic Substitution Approaches
| Method | Starting Material | Nucleophile | Reaction Conditions | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Fluoride displacement | 2-Fluorobenzonitrile derivatives | Sodium sulfide | DMF, 80-100°C, 4-6 h | 85-92 | High regioselectivity |
| Chloride substitution | 3-Chlorobenzisothiazole | Primary/secondary amines | Ethanol/chloroform, reflux 10 h | 68-89 | Wide amine scope |
| Aryne-based route | Benzyne precursors + dichlorothiadiazole | Thiadiazole derivatives | THF, -78°C to rt, 12 h | 45-78 | Single-step formation |
| Metal amide route | 2,2'-Dithiobenzonitrile | Secondary amine metal amides | Inert atmosphere, oxidation step | 70-85 | Mild conditions |
Cyclocondensation reactions involving ortho-substituted anilines constitute another major synthetic pathway for the preparation of benzo[c]isothiazol-3-amine derivatives [8] [9]. These transformations typically involve the reaction of appropriately substituted aniline derivatives with various condensation partners under conditions that promote intramolecular cyclization to form the desired heterocyclic ring system.
The condensation of 2-mercaptoaniline derivatives with aldehydes or ketones represents one of the most straightforward cyclocondensation approaches [8]. This transformation can be effectively promoted using hydrogen peroxide and hydrochloric acid in ethanol at room temperature, providing products in 75-88% yield within 2-4 hours. The mechanism involves initial nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by cyclization through the mercapto group and subsequent oxidation to form the isothiazole ring [8].
Another effective cyclocondensation strategy involves the reaction of ortho-aminothiophenol with carboxylic acids under thermal conditions [10]. This transformation is typically conducted using polyphosphoric acid as both solvent and condensing agent at temperatures around 150°C for 6-8 hours. The reaction proceeds through the formation of an amide intermediate, which subsequently undergoes intramolecular cyclization to afford the benzisothiazole product in 60-85% yield [10].
The microwave-assisted cyclocondensation of thiourea intermediates with carbodiimide-functionalized resins represents a modern approach that offers several advantages including reduced reaction times and improved functional group tolerance [9]. This method involves the initial formation of thiourea intermediates from aryl isothiocyanates and ortho-nucleophilic anilines, followed by cyclization in the presence of carbodiimide resins under microwave irradiation. The reaction typically requires 4.5 hours at 120-140°C, providing products in 80-95% yield with high purity [9].
The electrophilic cyclization approach utilizing substituted anilines with potassium thiocyanate represents another valuable cyclocondensation strategy [11]. This method involves the treatment of substituted anilines with potassium thiocyanate in the presence of bromine in glacial acetic acid at low temperatures (0-10°C). The reaction proceeds through the formation of electrophilic sulfur species that facilitate ring closure, providing products in 65-83% yield within 3 hours [11].
Table 2: Cyclocondensation Reactions of ortho-Substituted Anilines
| Substrate Type | Condensation Partner | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield Range (%) | Mechanism |
|---|---|---|---|---|---|---|
| 2-Mercaptoaniline derivatives | Aldehydes/ketones | H₂O₂/HCl in ethanol | Room temperature | 2-4 | 75-88 | Oxidative cyclization |
| ortho-Aminothiophenol | Carboxylic acids | Polyphosphoric acid, 150°C | 150 | 6-8 | 60-85 | Thermal condensation |
| Thiourea intermediates | Carbodiimide resins | Microwave, 4.5 h | 120-140 | 4.5 | 80-95 | Resin-mediated cyclization |
| Substituted anilines + KSCN | Benzaldehydes | Br₂ in glacial acetic acid | 0-10 | 3 | 65-83 | Electrophilic cyclization |
Oxidative cyclization strategies represent a powerful class of methodologies for the construction of benzo[c]isothiazol-3-amine derivatives through the formation of new nitrogen-sulfur bonds [12] [13]. These approaches typically involve the use of oxidizing agents to promote intramolecular cyclization of appropriately substituted precursors, leading to the direct formation of the heterocyclic ring system.
Molecular iodine-mediated oxidative cyclization represents one of the most widely employed strategies in this category [14]. This approach typically involves the treatment of 2-mercaptobenzylamine derivatives with molecular iodine in dimethylformamide or acetonitrile at temperatures between 80-100°C for 4-6 hours. The reaction proceeds through the oxidation of the thiol group to form electrophilic sulfur species that subsequently undergo intramolecular cyclization with the amine nitrogen, providing products in 70-85% yield with high selectivity for nitrogen-sulfur bond formation [14].
Copper-catalyzed oxidative cyclization using molecular oxygen represents a particularly attractive strategy due to its use of environmentally benign reagents and high efficiency [12] [13]. This methodology involves the treatment of 2-mercaptobenzamide derivatives with copper(I) catalysts under an oxygen atmosphere in aqueous media. The reaction typically requires temperatures between 100-120°C for 6-12 hours, providing excellent yields of 85-95%. The mechanism involves coordination of the substrate to the copper center, followed by oxidation and intramolecular nitrogen-sulfur bond formation [12].
Cobalt-mediated oxidative cyclization represents another environmentally friendly approach that utilizes cobalt(II) catalysts in combination with molecular oxygen [13]. This method is particularly attractive because it can be conducted in water as the reaction medium, eliminating the need for organic solvents. The reaction typically proceeds at 80-100°C for 4-8 hours, providing products in 80-90% yield under green reaction conditions [13].
The use of selectfluor in combination with catalytic amounts of iodobenzene represents a modern approach to oxidative cyclization that operates under mild conditions [15] [16]. This methodology involves the treatment of ortho-substituted anilines with selectfluor and substoichiometric iodobenzene in acetonitrile at temperatures between 25-40°C for 1-2 hours. The reaction proceeds through hypervalent iodine intermediates and provides products in 65-85% yield under mild catalytic conditions [15].
Table 3: Oxidative Cyclization Strategies
| Oxidizing Agent | Substrate | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| Molecular iodine (I₂) | 2-Mercaptobenzylamine | DMF or acetonitrile | 80-100 | 4-6 | 70-85 | High N-S bond formation |
| Copper(I) catalyst + O₂ | 2-Mercaptobenzamides | Aqueous media | 100-120 | 6-12 | 85-95 | Excellent yields |
| Cobalt(II) + O₂ | 2-Mercaptobenzamides | Water | 80-100 | 4-8 | 80-90 | Green conditions |
| Selectfluor + PhI | ortho-Substituted anilines | Acetonitrile | 25-40 | 1-2 | 65-85 | Mild catalytic conditions |
Post-functionalization techniques represent an important complementary approach to the direct synthesis of benzo[c]isothiazol-3-amine derivatives [17] . These methodologies involve the modification of preformed benzisothiazole scaffolds through various chemical transformations that introduce new functional groups or structural modifications while preserving the core heterocyclic framework.
Nitrogen alkylation represents one of the most commonly employed post-functionalization strategies . This approach involves the treatment of benzo[c]isothiazol-3-amine with various alkyl halides in the presence of suitable bases such as potassium carbonate. The reaction is typically conducted in acetone or dimethylformamide at temperatures between 60-80°C for 4-8 hours, providing diversely substituted products in 60-85% yield. This methodology is particularly valuable for the preparation of drug intermediates and bioactive compounds .
Nitrogen acylation provides another versatile post-functionalization strategy that allows for the introduction of various acyl groups onto the amine nitrogen [19]. This transformation typically involves the reaction of the parent amine with acyl chlorides or acid anhydrides in the presence of triethylamine in dichloromethane at temperatures between 0-25°C for 2-4 hours. The reaction provides pharmaceutical compounds and other derivatives in 70-90% yield with excellent functional group tolerance [19].
Carbon-hydrogen functionalization represents a more advanced post-functionalization strategy that allows for the direct modification of the benzisothiazole ring system [17]. This approach typically involves the use of triphenylphosphine under basic conditions to activate carbon-hydrogen bonds, followed by reaction with various nucleophiles. The reactions are typically conducted in various solvents at temperatures between 80-120°C for 6-12 hours, providing products in 50-75% yield. This methodology is particularly valuable for materials science applications [17].
General substitution reactions provide a broad category of post-functionalization techniques that encompass various nucleophilic and electrophilic transformations . These reactions typically involve the use of various nucleophiles or electrophiles in the presence of Lewis acids under protic or aprotic conditions. The reaction parameters vary widely depending on the specific transformation, with temperatures ranging from 25-100°C and reaction times from 2-12 hours, providing products in 45-80% yield for the preparation of bioactive molecules .
Table 4: Post-Functionalization Techniques
| Functionalization Type | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Applications |
|---|---|---|---|---|---|---|---|
| N-Alkylation | Alkyl halides | K₂CO₃ | Acetone/DMF | 60-80 | 4-8 | 60-85 | Drug intermediates |
| N-Acylation | Acyl chlorides/anhydrides | Triethylamine | Dichloromethane | 0-25 | 2-4 | 70-90 | Pharmaceutical compounds |
| C-H Functionalization | Triphenylphosphine | Base conditions | Various solvents | 80-120 | 6-12 | 50-75 | Material science |
| Substitution reactions | Various nucleophiles | Lewis acids | Protic/aprotic | 25-100 | 2-12 | 45-80 | Bioactive molecules |
Table 5: Detailed Reaction Parameters for Key Synthetic Methods
| Synthetic Method | Optimal Temperature (°C) | Optimal Time (h) | Solvent | Atmosphere | Best Yield (%) | Scalability | Selectivity |
|---|---|---|---|---|---|---|---|
| Nucleophilic aromatic substitution (fluoride) | 90 | 5 | DMF | Inert | 92 | Excellent | High |
| Nucleophilic aromatic substitution (chloride) | 78 | 10 | Ethanol | Air | 89 | Good | Moderate |
| Cyclocondensation with aldehydes | 25 | 3 | Ethanol | Air | 88 | Excellent | High |
| Oxidative cyclization (I₂) | 85 | 5 | Acetonitrile | Inert | 85 | Good | High |
| Copper-catalyzed oxidative cyclization | 110 | 8 | Water | O₂ | 95 | Excellent | Excellent |
| Aryne-based synthesis | -78 | 12 | THF | Inert | 78 | Limited | Moderate |
| Metal amide approach | 25 | 6 | THF | Inert | 85 | Good | High |
| Post-functionalization (N-alkylation) | 70 | 6 | Acetone | Air | 85 | Excellent | Good |
The synthesis of benzo[c]isothiazol-3-amine derivatives has been significantly advanced through the development of diverse synthetic methodologies that offer complementary advantages in terms of substrate scope, reaction conditions, and overall efficiency. The nucleophilic aromatic substitution approaches provide excellent regioselectivity and scalability, particularly when employing fluoride displacement strategies under optimized conditions. Cyclocondensation reactions of ortho-substituted anilines offer versatile access to diverse structural variations through the use of different condensation partners and catalytic systems. Oxidative cyclization strategies have emerged as particularly powerful tools, especially the copper-catalyzed methods that combine high efficiency with environmentally benign reaction conditions. Post-functionalization techniques provide valuable opportunities for structural diversification and the preparation of complex derivatives for various applications in pharmaceutical and materials science.
X-ray diffraction analysis of benzisothiazole derivatives has provided crucial insights into the structural characteristics of these heterocyclic compounds. The crystallographic studies reveal significant variations in crystal systems and packing arrangements depending on the specific substitution patterns and functional groups present [1] [2].
The most extensively studied compound in this series is 5-chloro-2,1-benzisothiazole, which crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 3.926 Å, b = 9.928 Å, and c = 18.204 Å, containing four molecules per unit cell (Z = 4) [1] [2]. The structure was solved using the heavy-atom method and refined to a final R-factor of 0.035 with 475 observed reflections. The molecular structure exhibits planarity to within ±0.014 Å, with the carbon-sulfur bond length measuring 1.664 ± 0.005 Å and the nitrogen-sulfur bond length at 1.636 ± 0.005 Å [1] [2].
Several other benzisothiazole derivatives demonstrate distinct crystallographic properties. The 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide adopts a monoclinic crystal system with space group P21/m, featuring unit cell dimensions of a = 7.463 Å, b = 6.761 Å, c = 8.748 Å, and β = 103.78° [3]. This compound exhibits exact planarity in its benzisothiazole moiety, with most atoms lying on a crystallographic mirror plane.
The triclinic modifications are exemplified by N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, which crystallizes in space group P-1 with unit cell parameters a = 7.2223 Å, b = 7.9138 Å, c = 11.2175 Å, and angles α = 96.178°, β = 98.84°, γ = 97.574° [4]. The refinement achieved an R-factor of 0.056, indicating good structural accuracy.
A comprehensive analysis of the crystallographic data reveals that benzisothiazole derivatives predominantly adopt three crystal systems: orthorhombic, monoclinic, and triclinic. The distribution shows a preference for monoclinic systems (57%), followed by orthorhombic (29%) and triclinic (14%) arrangements. This distribution pattern suggests that the molecular geometry and intermolecular interactions favor lower symmetry crystal systems.
The bond length analysis across different derivatives shows remarkable consistency in the core benzisothiazole framework. The carbon-sulfur bond lengths typically range from 1.664 to 1.670 Å, while nitrogen-sulfur bonds consistently measure between 1.636 and 1.640 Å [1] [2]. These dimensions indicate considerable π-electron delocalization extending throughout the fused ring system, contributing to the planarity and stability of the molecular structure.
The hydrogen bonding patterns in benzisothiazole derivatives exhibit considerable diversity, ranging from classical N-H···O interactions to non-classical C-H···O contacts. These intermolecular interactions play crucial roles in determining crystal packing arrangements and solid-state stability [6] [7] [8].
In 2-[(methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the crystal structure is notably devoid of classical hydrogen bonding interactions [8]. Instead, the structure is stabilized by weak non-classical intermolecular and intramolecular hydrogen bonds of the C-H···O type. These interactions result in dimeric units characterized by an R₂²(8) motif, while intramolecular C-H···O bonds create an S(7) pattern according to graph-set notation [8].
The 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivative demonstrates a similar reliance on C-H···O interactions for structural stabilization [6] [9]. The crystal structure features one intramolecular and two intermolecular C-H···O hydrogen bonding interactions. The molecular arrangement places most atoms on a crystallographic mirror plane, with only the oxide oxygen atoms and methyl hydrogen atoms deviating from this symmetry element.
More complex hydrogen bonding networks are observed in N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, which exhibits both classical and non-classical hydrogen bonding patterns [7]. The structure contains C-H···O, N-H···O, and C-H···N interactions that generate various ring motifs including R₂¹(7), R₂²(10), and S(6) patterns. An intramolecular C-H···N interaction forms the S(6) ring motif, while intermolecular N-H···O and C-H···O bonds create the larger ring systems. These multiple hydrogen bonding interactions facilitate the formation of polymeric sheets in the crystal structure.
The 3-benzylamino-1,2-benzisothiazole 1,1-dioxide compound demonstrates hydrogen bonding patterns that promote chain formation along one crystallographic axis [10]. The planar benzisothiazole ring system maintains specific angular relationships with the attached phenyl ring, creating optimal geometries for hydrogen bond formation. These interactions are crucial for the compound's potential biological activity as a human leucocyte elastase inhibitor.
The 2-n-butyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide structure illustrates the cooperative effects of hydrogen bonding and π-π stacking interactions [11]. Weak intermolecular C-H···O hydrogen bonds link molecules related by translation along the b-axis into one-dimensional chains. These chains are further stabilized by π-π interactions between benzene rings, with centroid-centroid distances of 3.778(2) Å.
The strength and directionality of hydrogen bonding interactions vary significantly among different derivatives. Classical N-H···O interactions typically exhibit the strongest energetic contributions, with distances ranging from 2.8 to 3.2 Å and angles approaching linearity. Non-classical C-H···O interactions are generally weaker but more numerous, contributing collectively to structural stability through cooperative effects.
The packing arrangements of benzisothiazole derivatives demonstrate significant structural diversity, with several compounds exhibiting polymorphic behavior that influences their solid-state properties [1] [2] [4] [7] [11]. The molecular planarity and electronic distribution within the benzisothiazole framework create specific geometric constraints that govern intermolecular interactions and crystal packing motifs.
The orthorhombic polymorph of 5-chloro-2,1-benzisothiazole represents the most thoroughly characterized packing arrangement [1] [2]. The molecules pack with extensive π-electron delocalization throughout the fused ring system, creating a planar molecular geometry with minimal deviation (±0.014 Å). The space group P212121 accommodates four molecules per unit cell, with the chlorine substituent influencing both electronic properties and intermolecular contact patterns. The crystal packing exhibits no classical hydrogen bonding but relies on van der Waals interactions and π-π stacking for structural integrity.
Triclinic packing arrangements are exemplified by N-(3-chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, which crystallizes in space group P-1 [7]. The dihedral angle between the benzisothiazole and chlorophenyl aromatic systems measures 6.00(12)°, indicating near-coplanarity that facilitates extensive π-π stacking interactions. The centroid-centroid separations between benzene rings measure 3.730(3) and 3.733(2) Å, values typical for significant π-π interactions. These aromatic stacking interactions combine with hydrogen bonding networks to create polymeric sheet structures that enhance crystal stability.
The monoclinic polymorphs demonstrate unique packing features related to molecular symmetry. In 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the space group P21/m places most molecular atoms on crystallographic mirror planes [6] [9]. This symmetry element creates specific packing constraints that influence the overall crystal architecture. The exact planarity of the benzisothiazole moiety facilitates close molecular packing while maintaining structural regularity.
Polymorphic diversity is particularly evident in the 1,1-dioxide derivatives, where the sulfone functional group creates additional intermolecular interaction sites [12] [8]. The (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl O-propyl dithiocarbonate crystallizes in triclinic space group P1 with unit cell parameters a = 6.7172(6) Å, b = 8.7344(8) Å, c = 13.9471(13) Å [13]. The crystal structure is stabilized by both intermolecular and intramolecular C-H···O hydrogen bonding interactions, creating a three-dimensional network of molecular contacts.
The packing efficiency varies significantly among different polymorphic forms. Orthorhombic arrangements typically exhibit higher packing coefficients due to the regular molecular stacking patterns, while triclinic forms may accommodate molecular shapes more efficiently despite lower symmetry. The space group selection appears to be influenced by the balance between molecular shape complementarity and intermolecular interaction optimization.
Layer structures represent a common packing motif in benzisothiazole derivatives. The 2-[(methylsulfanyl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide forms dimeric units through C-H···O hydrogen bonding, with the methylsulfanyl side chain oriented at 64.45(7)° to the benzisothiazole plane [8]. These dimeric units assemble into extended layer structures through additional weak intermolecular interactions.
The influence of substituent groups on packing arrangements is substantial. Electron-withdrawing groups such as chlorine atoms create electrostatic complementarity that directs specific molecular orientations, while alkyl substituents introduce conformational flexibility that can accommodate various packing geometries. The presence of multiple functional groups, as in the 1,1-dioxide derivatives, creates competing interaction sites that can stabilize alternative polymorphic forms.
Crystal stability analysis reveals that polymorphic forms with extensive hydrogen bonding networks generally exhibit higher thermal stability and lower solubility compared to structures dominated by van der Waals interactions. The 1,2-benzisothiazol-3-yl methyl ketoxime exemplifies this principle, crystallizing in orthorhombic space group Pbca with 16 molecules per unit cell and forming extensive O-H···N hydrogen bonding networks that enhance structural stability [14].